BenzylChloride BenzylChloride Sulfotep is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide and an agrochemical. It derives from a dithiodiphosphoric acid.
Tetraethyl dithiopyrophosphate is an organic phosphate pesticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It is a colorless to pale yellow mobile oil with an odor of garlic. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier.
Brand Name: Vulcanchem
CAS No.: 190-44-7
VCID: VC0093140
InChI: InChI=1S/C8H20O5P2S2/c1-5-9-14(16,10-6-2)13-15(17,11-7-3)12-8-4/h5-8H2,1-4H3
SMILES: CCOP(=S)(OCC)OP(=S)(OCC)OCC
Molecular Formula: C8H20O5P2S2
(C2H5O)2P(S)OP(S)(OC2H5)2
C8H20O5P2S2
Molecular Weight: 322.3 g/mol

BenzylChloride

CAS No.: 190-44-7

Main Products

VCID: VC0093140

Molecular Formula: C8H20O5P2S2
(C2H5O)2P(S)OP(S)(OC2H5)2
C8H20O5P2S2

Molecular Weight: 322.3 g/mol

BenzylChloride - 190-44-7

CAS No. 190-44-7
Product Name BenzylChloride
Molecular Formula C8H20O5P2S2
(C2H5O)2P(S)OP(S)(OC2H5)2
C8H20O5P2S2
Molecular Weight 322.3 g/mol
IUPAC Name diethoxyphosphinothioyloxy-diethoxy-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C8H20O5P2S2/c1-5-9-14(16,10-6-2)13-15(17,11-7-3)12-8-4/h5-8H2,1-4H3
Standard InChIKey XIUROWKZWPIAIB-UHFFFAOYSA-N
Impurities The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion.
SMILES CCOP(=S)(OCC)OP(=S)(OCC)OCC
Canonical SMILES CCOP(=S)(OCC)OP(=S)(OCC)OCC
Boiling Point 277 to 282 °F at 2 mm Hg (EPA, 1998)
136-139 °C @ 2 mm Hg
at 0.2666kPa: 136-139 °C
277-282°F at 2 mmHg
Decomposes
Colorform COLORLESS OIL
Pale yellow mobile liquid
Density 1.196 at 77 °F (EPA, 1998)
1.196 @ 25 °C/4 °C
Relative density (water = 1): 1.2
1.196 (at 77°F)
(77°F): 1.20
Flash Point Not combustible (EPA, 1998)
Physical Description Tetraethyl dithiopyrophosphate is an organic phosphate pesticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It is a colorless to pale yellow mobile oil with an odor of garlic. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier.
PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Pale-yellow liquid with a garlic-like odor.
Pale-yellow liquid with a garlic-like odor. [Note: A pesticide that may be absorbed on a solid carrier or mixed in a more flammable liquid.]
Description Sulfotep is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide and an agrochemical. It derives from a dithiodiphosphoric acid.
Tetraethyl dithiopyrophosphate is an organic phosphate pesticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It is a colorless to pale yellow mobile oil with an odor of garlic. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier.
Shelf Life Hydrolyzes very slowly in aqueous solution.
Solubility less than 0.1 mg/mL at 64° F (NTP, 1992)
9.31e-05 M
Miscible in n-hexane, dichloromethane, 2-propanol, toluene
Miscible with most organic solvents. Sparingly soluble in ligroin and petroleum ether.
Sol in water, 30 mg/l @ 20 °C
Solubility in water: none
0.0007%
Synonyms asymmetric tetraethyl dithiopyrophosphate
ethyl thiopyrophosphate
sulfotep
sulfotepp
TETPP
Vapor Pressure 0.00017 mm Hg at 68 °F (EPA, 1998)
1.05e-04 mmHg
1.05X10-4 mm Hg @ 20 °C
Vapor pressure, Pa at 20 °C: 0.0226
0.00017 mmHg
0.0002 mmHg
PubChem Compound 19395
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator